5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole
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Overview
Description
5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with an isopropyl group and a p-tolyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include:
Azide Source:
p-Tolyl azideAlkyne Source: Isopropyl acetylene
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The isopropyl and p-tolyl groups enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a p-tolyl group.
5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an isopropyl group.
1-Benzyl-1H-1,2,3-triazole: Similar structure but with a benzyl group instead of a p-tolyl group.
Uniqueness
5-Isopropyl-1-(p-tolyl)-1H-1,2,3-triazole is unique due to the presence of both isopropyl and p-tolyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-yltriazole |
InChI |
InChI=1S/C12H15N3/c1-9(2)12-8-13-14-15(12)11-6-4-10(3)5-7-11/h4-9H,1-3H3 |
InChI Key |
IGAFVRKZUHTGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=N2)C(C)C |
Origin of Product |
United States |
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